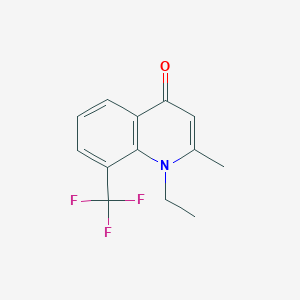
1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The ethyl, methyl, and trifluoromethyl groups can be introduced through various alkylation and trifluoromethylation reactions using reagents like ethyl iodide, methyl iodide, and trifluoromethyl iodide, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its stability and bioavailability.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular pathways. The trifluoromethyl group may enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.
Uniqueness
1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the specific combination of substituents, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
属性
分子式 |
C13H12F3NO |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
1-ethyl-2-methyl-8-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-3-17-8(2)7-11(18)9-5-4-6-10(12(9)17)13(14,15)16/h4-7H,3H2,1-2H3 |
InChI 键 |
LSBOXDYRKVCCTO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC(=O)C2=C1C(=CC=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)

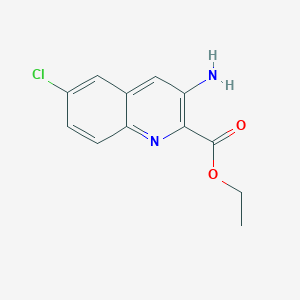


![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)

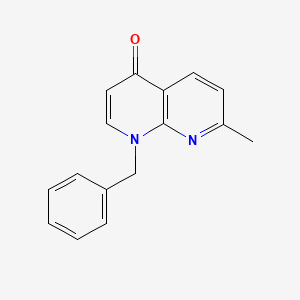
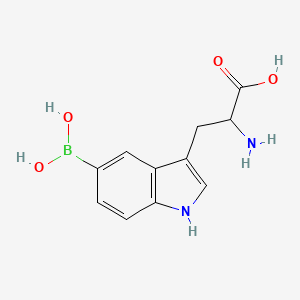
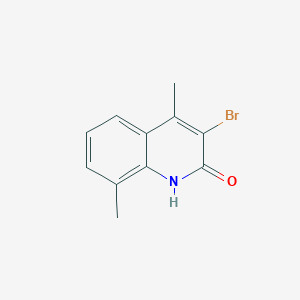
![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)


